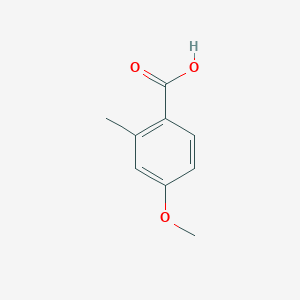

4-Methoxy-2-methylbenzoic acid

Description

Properties

IUPAC Name |

4-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVRGYOYISBGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344481 | |

| Record name | 4-Methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-57-4 | |

| Record name | 4-Methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Methoxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylbenzoic acid, also known as 2-methyl-p-anisic acid, is an aromatic carboxylic acid with significant applications in various scientific fields. It serves as a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] In the pharmaceutical industry, it is a crucial intermediate for synthesizing anti-inflammatory and analgesic agents.[1] Its unique aromatic profile also makes it valuable in the flavor and fragrance industry. This guide provides a detailed overview of the physical properties of this compound, methodologies for their determination, and its role as a synthetic precursor.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Methyl-p-anisic acid, 2-Methyl-4-methoxybenzoic acid | [1] |

| CAS Number | 6245-57-4 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 175-183 °C | [1] |

| 177-181 °C (lit.) | ||

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform. | [3] |

| pKa | Data not readily available for this specific isomer. |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for the quality control and application of chemical compounds. The following sections outline the standard methodologies used to measure the key physical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a precise method for determining the melting point and heat of fusion.

Methodology:

-

Sample Preparation: A small, precisely weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.

-

Analysis: The sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 2-10 °C/min) under a nitrogen atmosphere.[4]

-

Data Acquisition: The instrument records the heat flow to the sample versus temperature. The melting point is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.[4]

Solubility Determination (Gravimetric Method)

The solubility of a compound in various solvents is a key parameter for its purification, formulation, and biological applications. A common and straightforward method for determining solubility is the gravimetric method.

Methodology:

-

Equilibrium Establishment: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vial.

-

Incubation: The vials are agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Separation: The saturated solution is carefully filtered to remove any undissolved solid.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).

-

Quantification: The container with the dried solute is weighed again. The solubility is calculated based on the mass of the dissolved solid per volume of solvent.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid like this compound, potentiometric titration is a standard method for its determination.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile to ensure solubility.[5] The ionic strength of the solution is kept constant by adding a neutral salt (e.g., KCl).[5]

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., carbonate-free NaOH) is added to the sample solution in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[5]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for compound characterization and the role of this compound as a synthetic intermediate in drug development.

Caption: Workflow for the physical and chemical characterization of a research compound.

Caption: Logical relationship of this compound in drug synthesis.

References

4-Methoxy-2-methylbenzoic acid CAS number and synonyms.

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of 4-Methoxy-2-methylbenzoic acid, focusing on its key identifiers.

Chemical Identification

| Identifier | Value |

| CAS Number | 6245-57-4[1][2][3][4][5] |

| IUPAC Name | This compound[2][5] |

| Molecular Formula | C₉H₁₀O₃[1][2] |

| Molecular Weight | 166.17 g/mol [3] |

Synonyms

A comprehensive list of synonyms for this compound is provided below for clear identification and literature searching.

| Synonym |

| 2-Methyl-p-anisic acid[1] |

| 2-Methyl-4-methoxybenzoic acid[1] |

| Benzoic acid, 4-methoxy-2-methyl- |

| p-Anisic acid, 2-methyl- |

References

An In-depth Technical Guide to 4-Methoxy-2-methylbenzoic Acid: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid, is a compound of significant interest in various scientific and industrial fields. Its unique molecular architecture makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its characterization. Furthermore, it elucidates its role as a key starting material in the synthesis of the antihypertensive drug, Prazosin.

Molecular Structure and Properties

This compound, also known by its IUPAC name, possesses a benzene ring substituted with a methoxy group (-OCH₃) at the C4 position, a methyl group (-CH₃) at the C2 position, and a carboxylic acid group (-COOH) at the C1 position.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 6245-57-4 |

| Appearance | White crystalline powder |

| Melting Point | 177-181 °C |

| Synonyms | 2-Methyl-p-anisic acid, 2-Methyl-4-methoxybenzoic acid, 4-Methoxy-o-toluic acid |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The following sections provide an overview of the expected spectral data and generalized experimental protocols.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, methyl group protons, and the carboxylic acid proton. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and methoxy (C-O stretching) functional groups. |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common synthetic route involves the carboxylation of 4-methoxytoluene.[1]

Procedure:

-

In a high-pressure reactor, combine 4-methoxytoluene with a suitable solvent.

-

Add a catalyst, such as palladium on carbon or copper chromite.[1]

-

Pressurize the reactor with carbon dioxide.

-

Heat the reaction mixture to the specified temperature and maintain for the designated reaction time.

-

After cooling, depressurize the reactor and filter to remove the catalyst.

-

The crude product is then purified, typically by recrystallization from an appropriate solvent, to yield this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Procedure:

-

Sample Preparation (KBr Pellet Method): Grind a small amount of this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FTIR spectrum of the KBr pellet over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Procedure:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent into the mass spectrometer, often via gas chromatography (GC-MS).

-

Ionization: Utilize a suitable ionization technique, such as electron ionization (EI), to generate charged molecular ions and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the abundance of each ion to generate the mass spectrum.

Application in Drug Synthesis: The Prazosin Pathway

This compound serves as a crucial starting material in the multi-step synthesis of Prazosin, an α₁-blocker used to treat high blood pressure.[1] A key transformation is the conversion of this compound to 2-methyl-4-nitroanisole, a critical intermediate in the Prazosin synthesis.[1]

Conclusion

This compound is a versatile chemical building block with significant applications in the pharmaceutical and chemical industries. Its well-defined molecular structure and reactivity make it an ideal precursor for the synthesis of complex molecules, as exemplified by its role in the production of Prazosin. The experimental protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in the study and application of this important compound.

References

A Comprehensive Technical Guide to the Solubility of 4-Methoxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 4-Methoxy-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Understanding the solubility of this compound is paramount for its effective use in drug development, formulation, and chemical manufacturing. This document offers a detailed analysis of its physicochemical properties, a discussion of its solubility in various solvents, and a comprehensive, field-proven protocol for experimental solubility determination.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₉H₁₀O₃, is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its structure, featuring a carboxylic acid group, a methoxy group, and a methyl group on the benzene ring, imparts a unique combination of polarity and lipophilicity that dictates its behavior in different solvent systems. This compound is of particular interest to researchers in pharmaceutical development for its role as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.

A thorough understanding of its solubility is critical for optimizing reaction conditions, developing robust purification strategies, and formulating final products with desired bioavailability and stability. This guide aims to provide the foundational knowledge and practical methodologies required to effectively work with this compound.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. For this compound, these properties provide a theoretical framework for predicting and understanding its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 166.17 g/mol | --INVALID-LINK--[1] |

| Melting Point | 177-181 °C | Sigma-Aldrich |

| XLogP3-AA (Predicted) | 1.8 | --INVALID-LINK--[1] |

The Influence of the Ortho-Methyl Group

The primary structural difference between this compound and its more studied counterpart, 4-Methoxybenzoic acid, is the presence of a methyl group at the ortho position to the carboxylic acid. This substitution is expected to have a notable impact on its physicochemical properties:

-

Steric Hindrance: The ortho-methyl group can sterically hinder the carboxylic acid group, potentially affecting its ability to form hydrogen bonds with solvent molecules and influencing its crystal packing. This steric effect can also impact the pKa of the carboxylic acid.

-

Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which would be expected to decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents.

Solubility Profile: A Comparative Analysis with 4-Methoxybenzoic Acid

Given the scarcity of quantitative solubility data for this compound, we will examine the solubility of 4-Methoxybenzoic acid to infer the likely behavior of our target compound.

Aqueous Solubility

4-Methoxybenzoic acid is reported to be sparingly soluble in water, with a solubility of approximately 0.3 g/L at 20°C.[2][3] The low aqueous solubility is attributed to the hydrophobic nature of the benzene ring and the methoxy group, which outweighs the hydrophilic contribution of the carboxylic acid group. For this compound, the addition of the lipophilic methyl group is expected to further decrease its aqueous solubility.

Solubility in Organic Solvents

4-Methoxybenzoic acid exhibits good solubility in a range of organic solvents.[2] A study by Han et al. (2024) in the Journal of Chemical & Engineering Data provides detailed mole fraction solubility data for 4-methoxybenzoic acid in 14 different pure solvents at various temperatures.[4][5] This data is invaluable for understanding the types of solvents that are effective for this class of compounds.

The general trend for 4-methoxybenzoic acid is high solubility in polar aprotic solvents like acetone and ethyl acetate, and good solubility in alcohols such as methanol and ethanol.[2][6] This is due to the favorable interactions between the polar functional groups of the solute and the solvent molecules. It is anticipated that this compound will follow a similar trend, with potentially enhanced solubility in less polar organic solvents due to the increased lipophilicity from the methyl group.

The following table summarizes the mole fraction solubility of 4-methoxybenzoic acid in selected solvents at 298.15 K (25 °C), as reported by Han et al. (2024), to serve as a reference.[4]

| Solvent | Mole Fraction Solubility (x 10²) |

| Acetone | 45.01 |

| Ethyl Acetate | 36.09 |

| Methanol | 5.53 |

| Ethanol | 3.08 |

| Toluene | 15.22 |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section provides a detailed, field-proven protocol for determining the equilibrium solubility of a compound like this compound using the isothermal shake-flask method followed by gravimetric analysis. This method is considered the "gold standard" for its accuracy and reliability.

The Isothermal Shake-Flask Method: A Workflow for Precision

The shake-flask method involves equilibrating an excess of the solid compound in a chosen solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined.

Caption: Workflow for solubility determination using the shake-flask method with gravimetric analysis.

Detailed Experimental Protocol

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven or vacuum oven

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.

-

Carefully draw the supernatant (the saturated solution) into a syringe and pass it through a syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is evaporated, dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.

-

Record the final weight of the dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the aliquot taken.

-

Conclusion: A Pathway to Predictable and Optimized Processes

While experimental solubility data for this compound is not extensively documented, a comprehensive understanding of its physicochemical properties and the behavior of its close structural analog, 4-methoxybenzoic acid, provides a strong foundation for its application in research and development. The addition of the ortho-methyl group is anticipated to decrease aqueous solubility and enhance solubility in non-polar organic solvents.

For precise and reliable solubility data, the isothermal shake-flask method coupled with gravimetric analysis is the recommended experimental approach. The detailed protocol provided in this guide offers a robust methodology for researchers to generate high-quality solubility data, enabling the optimization of synthetic routes, purification processes, and formulation strategies. This, in turn, facilitates the development of safe, effective, and reliable pharmaceutical products and chemical processes.

References

An In-depth Technical Guide on 4-Methoxy-2-methylbenzoic Acid: Physicochemical Properties and Experimental Protocols

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Methoxy-2-methylbenzoic acid, complete with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.

Physicochemical Data of this compound

This compound is a white crystalline powder that serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its physical properties, particularly its melting and boiling points, are critical parameters for its identification, purity assessment, and manipulation in synthetic protocols.

The reported values for the melting and boiling points of this compound exhibit some variation across different sources, which is common and can be attributed to the purity of the sample and the experimental method used for determination.

| Property | Reported Value(s) |

| Melting Point | 175-183 °C[1], 174.5-183.5 °C[3], 177-181 °C (lit.)[4], 125-129 °C[2] |

| Boiling Point | 315 °C[2] |

Note: The significant discrepancy in one of the reported melting point ranges (125-129 °C) may indicate a different isomer or a sample with impurities.

Experimental Protocols for Determination of Physical Properties

Accurate determination of the melting and boiling points is crucial for the characterization of this compound. The following are detailed standard laboratory procedures for these measurements.

The capillary method is the most common technique for determining the melting point of a solid organic compound.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[6]

-

Glass capillary tubes (sealed at one end)[7]

-

Sample of this compound (finely powdered and dry)[7]

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to cause the solid to fall to the closed end. This process is repeated until the packed sample is 2-3 mm high.[6][7]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[7]

-

Rapid Determination (Optional): A rapid heating of a preliminary sample can be performed to find an approximate melting range.[6]

-

Accurate Determination: For an accurate measurement, the apparatus is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to apply a boiling point determination method for liquids, or a distillation method for solids with high boiling points would be more appropriate. The literature value of 315 °C suggests that a standard Thiele tube setup with mineral oil may not be suitable due to the high temperature. A high-temperature heating medium and a specialized apparatus would be required. However, a general procedure using a Thiele tube is described below for illustrative purposes.

Apparatus:

-

Thiele tube[8]

-

Thermometer[8]

-

Small test tube (e.g., Durham tube)[8]

-

Capillary tube (sealed at one end)[8]

-

Heating source (e.g., Bunsen burner)

-

High-temperature heating fluid (e.g., silicone oil)

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the substance is placed in the small test tube. A capillary tube is placed inside the test tube with the open end downwards.[8]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-temperature heating fluid, ensuring the heating fluid level is above the side arm.[8][9]

-

Heating: The Thiele tube is heated gently at the side arm. The heat is distributed by convection currents.[9]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.[8]

-

Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Role in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[10] Its chemical structure allows for various modifications, making it a valuable starting material in drug discovery and development. For instance, it is used as an intermediate in the synthesis of anti-inflammatory drugs and analgesics.[1]

Below is a diagram illustrating a generalized workflow for the utilization of this compound as a synthetic intermediate in pharmaceutical development.

Caption: Workflow of this compound in pharmaceutical synthesis.

The following diagram illustrates the experimental workflow for determining the melting point of a solid compound like this compound.

Caption: Workflow for determining the melting point of a solid organic compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-甲氧基-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. westlab.com [westlab.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. benchchem.com [benchchem.com]

The Pharmacological Potential of 4-Methoxy-2-methylbenzoic Acid and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2-methylbenzoic acid and its derivatives represent a class of compounds with diverse and significant biological activities. This technical guide provides a comprehensive overview of their pharmacological properties, with a focus on their anti-inflammatory, analgesic, hepatoprotective, and antiglycation activities. Detailed experimental protocols for key biological assays are provided, alongside a quantitative analysis of the efficacy of various derivatives. Furthermore, this guide elucidates the underlying mechanisms of action through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] Its structural modifications have led to the development of derivatives with enhanced therapeutic potential, including anti-inflammatory, analgesic, and hepatoprotective effects. This guide aims to consolidate the current knowledge on the biological activities of these compounds, presenting quantitative data, detailed experimental methodologies, and mechanistic insights to facilitate further research and drug development endeavors.

Biological Activities and Quantitative Data

The derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Anti-inflammatory and Analgesic Activity

Derivatives of benzoic acid have shown significant promise as anti-inflammatory and analgesic agents, with mechanisms often linked to the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like NF-κB.[2][3]

A study on a salicylic acid derivative, 2-(4-chlorobenzoyloxy)-5-methoxy benzoic acid, demonstrated potent analgesic effects in an acetic acid-induced writhing test in mice.[4] The compound exhibited a lower ED50 value compared to the standard drug, acetylsalicylic acid, indicating higher potency.[4]

Table 1: Analgesic Activity of a Benzoic Acid Derivative

| Compound | Assay | Animal Model | ED50 (mg/kg) | Reference |

| 2-(4-chlorobenzoyloxy)-5-methoxy benzoic acid | Acetic acid-induced writhing test | Mice | 62.52 | [4] |

| Acetylsalicylic acid (Asetosal) | Acetic acid-induced writhing test | Mice | 80.28 | [4] |

Another study on 5-acetamido-2-hydroxy benzoic acid derivatives also highlighted their potential as analgesic agents, with one derivative showing a significant reduction in acetic acid-induced writhing in mice.[2] This compound exhibited an ED50 of 4.95 mg/kg, demonstrating potent peripheral anti-nociceptive activity.[2]

Hepatoprotective Activity

A derivative of methoxybenzoic acid, 2-hydroxy-4-methoxybenzoic acid (HMBA), has been shown to possess significant hepatoprotective properties against carbon tetrachloride (CCl4)-induced liver injury in rats.[4][5] The protective effect is attributed to its antioxidant and anti-inflammatory mechanisms, including the restoration of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6.[4][5]

Table 2: Hepatoprotective Effects of 2-Hydroxy-4-methoxybenzoic Acid (HMBA) in CCl4-Induced Hepatotoxicity in Rats

| Parameter | CCl4 Control | HMBA Treated | Effect of HMBA | Reference |

| Serum Transaminases | Elevated | Reduced | Attenuation of liver damage | [4][5] |

| Hepatic Lipid Peroxidation | Increased | Reduced | Antioxidant effect | [4][5] |

| Total Glutathione | Depleted | Restored | Enhancement of antioxidant defense | [4][5] |

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-10) | Dysregulated | Restored | Anti-inflammatory effect | [4][5] |

Antiglycation Activity

A series of 4-methoxybenzoylhydrazone derivatives have been synthesized and evaluated for their in vitro antiglycation activity. Several of these compounds exhibited potent activity, with IC50 values lower than the standard, rutin. This suggests their potential in mitigating the effects of advanced glycation end products (AGEs), which are implicated in diabetic complications.

Table 3: Antiglycation Activity of 4-Methoxybenzoylhydrazone Derivatives

| Compound | IC50 (µM) |

| Derivative 1 | 216.52 ± 4.2 |

| Derivative 6 | 227.75 ± 0.53 |

| Derivative 7 | 242.53 ± 6.1 |

| Derivative 11 | 287.79 ± 1.59 |

| Derivative 3 | 289.58 ± 2.64 |

| Rutin (Standard) | 294.46 ± 1.50 |

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used model assesses the anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (150-200 g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

The test compound or vehicle (control) is administered orally or intraperitoneally.

-

After a specific time (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[1][6]

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)

This is a common method for screening peripheral analgesic activity.

-

Animals: Male albino mice (20-25 g) are used.

-

Procedure:

-

Animals are divided into control and experimental groups.

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a predetermined time (e.g., 30 or 60 minutes), 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally to induce writhing.

-

The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a specific period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

-

-

Data Analysis: The percentage of analgesic activity is calculated as follows: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This model is used to evaluate the hepatoprotective potential of compounds.[7][8]

-

Animals: Male Wistar rats (180-220 g) are used.

-

Procedure:

-

Animals are divided into a normal control group, a CCl4 control group, and treatment groups.

-

The treatment groups receive the test compound orally for a specified period (e.g., 7 or 14 days).

-

On the last day of treatment, a single dose of CCl4 (e.g., 1 mL/kg, diluted in liquid paraffin or olive oil) is administered intraperitoneally to the CCl4 control and treatment groups.[7][8] The normal control group receives only the vehicle.

-

After 24 or 48 hours, blood is collected for biochemical analysis (e.g., ALT, AST, ALP, total bilirubin).

-

The animals are then sacrificed, and the livers are collected for histopathological examination and measurement of antioxidant enzyme levels.[9]

-

-

Data Analysis: The levels of serum biochemical markers and tissue antioxidant enzymes are compared between the different groups to assess the hepatoprotective effect of the test compound.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways.

Anti-inflammatory Action via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation.[10] Many anti-inflammatory agents exert their effects by inhibiting this pathway. The proposed mechanism involves the prevention of the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[11]

Caption: Proposed mechanism of anti-inflammatory action of benzoic acid derivatives via inhibition of the NF-κB signaling pathway.

Hepatoprotective Mechanism

The hepatoprotective effects of compounds like 2-hydroxy-4-methoxybenzoic acid are multifactorial, involving both antioxidant and anti-inflammatory actions. The proposed workflow for its protective effect against a hepatotoxin like CCl4 involves the scavenging of free radicals, enhancement of endogenous antioxidant enzymes, and modulation of inflammatory responses.

Caption: Workflow illustrating the proposed hepatoprotective mechanism of 2-hydroxy-4-methoxybenzoic acid.

Conclusion

This compound and its derivatives have emerged as a promising class of compounds with a wide range of biological activities. The data and protocols presented in this technical guide highlight their potential as anti-inflammatory, analgesic, hepatoprotective, and antiglycation agents. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways such as NF-κB, provides a strong foundation for the rational design and development of novel therapeutics. Further research focusing on structure-activity relationships and preclinical and clinical evaluations is warranted to fully explore the therapeutic potential of this versatile chemical scaffold.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Elusive Origins: A Technical Guide to the Natural Occurrence and Sources of 4-Methoxy-2-methylbenzoic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding regarding the natural occurrence and sources of 4-Methoxy-2-methylbenzoic acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines relevant experimental protocols, and presents logical pathways for further investigation. While direct evidence for the widespread natural occurrence of this compound remains limited, this guide illuminates the presence of its immediate biosynthetic precursor, 4-hydroxy-2-methylbenzoic acid, in both microbial and plant kingdoms, suggesting potential, yet unconfirmed, natural sources.

Natural Occurrence: An Indirect Perspective

A thorough review of scientific literature indicates a notable absence of direct reports confirming the isolation of this compound from natural sources. However, compelling indirect evidence points towards its potential existence in specific biological niches through the established presence of its hydroxylated precursor, 4-hydroxy-2-methylbenzoic acid.

This precursor has been identified in the following natural contexts:

-

Microbial Metabolism: 4-hydroxy-2-methylbenzoic acid has been detected as a transient intermediate in the anaerobic metabolism of m-cresol by methanogenic consortia.[1] This finding is significant as it establishes a clear microbial pathway for the synthesis of the core 2-methylbenzoic acid structure with a hydroxyl group at the C4 position.

-

Plant Kingdom: The compound 4-hydroxy-2-methylbenzoic acid has been reported to occur in the plant species Dipsacus laciniatus. Furthermore, its methyl ester, methyl 4-hydroxy-2-methylbenzoate, has been identified in the fungus Talaromyces pinophilus and the tulip tree, Liriodendron tulipifera. The presence of the ester in these organisms strongly implies the existence of the free acid as its precursor.

The biological transformation of a hydroxyl group to a methoxy group via O-methylation is a common enzymatic process in many organisms. This suggests a plausible biosynthetic step for the conversion of 4-hydroxy-2-methylbenzoic acid to this compound, although this specific reaction has not yet been documented in the literature.

In contrast, the isomeric compound, 4-methoxybenzoic acid (p-anisic acid), is well-known as a naturally occurring compound, found in plants such as anise and fennel. It is crucial to distinguish between these two isomers, as their natural distribution and biosynthetic origins likely differ.

Quantitative Data on Related Compounds

To date, no quantitative data on the concentration of this compound in any natural source has been published. For the purpose of comparison and to provide a framework for future analytical studies, the following table summarizes the known occurrences of its immediate precursor.

| Compound | Natural Source | Type of Source | Reported Concentration | Reference |

| 4-hydroxy-2-methylbenzoic acid | Methanogenic consortium | Microbial | Transient intermediate | [1] |

| 4-hydroxy-2-methylbenzoic acid | Dipsacus laciniatus | Plant | Not specified | |

| Methyl 4-hydroxy-2-methylbenzoate | Talaromyces pinophilus | Fungus | Not specified | |

| Methyl 4-hydroxy-2-methylbenzoate | Liriodendron tulipifera | Plant | Not specified |

Hypothetical Biosynthesis and Metabolic Pathways

The formation of 4-hydroxy-2-methylbenzoic acid in methanogenic consortia provides a basis for a hypothetical biosynthetic pathway. The degradation of m-cresol is the initial step, followed by carboxylation to yield the hydroxylated benzoic acid derivative.

Experimental Protocols

Given the absence of established protocols for the extraction of this compound from natural matrices, the following section provides a generalized methodology for the extraction and analysis of related phenolic acids from plant and microbial cultures. This can serve as a starting point for researchers aiming to investigate its potential natural occurrence.

General Protocol for Extraction of Benzoic Acid Derivatives from Plant Material

-

Sample Preparation: Lyophilize and grind the plant material to a fine powder.

-

Extraction:

-

Perform an initial extraction with a non-polar solvent (e.g., hexane) to remove lipids.

-

Subsequent extractions should be carried out with solvents of increasing polarity, such as ethyl acetate and methanol, to isolate phenolic compounds.

-

Acidify the aqueous fraction to a pH of 2-3 and partition with ethyl acetate to extract acidic compounds.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel or Sephadex LH-20.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate followed by chloroform-methanol) to separate fractions.

-

Monitor fractions using Thin Layer Chromatography (TLC).

-

-

Isolation:

-

Further purify the fractions containing compounds of interest using preparative High-Performance Liquid Chromatography (HPLC).

-

General Protocol for Extraction from Microbial Culture

-

Culture Preparation: Grow the microbial strain in a suitable liquid medium.

-

Extraction:

-

Separate the mycelium/cells from the culture broth by filtration or centrifugation.

-

Extract the broth with an appropriate solvent (e.g., ethyl acetate) after adjusting the pH to acidic conditions.

-

Extract the mycelium/cells with a solvent like methanol or acetone.

-

-

Purification and Isolation: Follow steps 3 and 4 as outlined in the plant extraction protocol.

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient elution of acidified water and methanol or acetonitrile for quantitative analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and structural confirmation based on mass-to-charge ratio and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1H and 13C NMR for complete structural elucidation of the isolated compound.

Conclusion and Future Directions

Future research should focus on:

-

Targeted Metabolomic Studies: Analyzing extracts from organisms known to produce methylated benzoic acids, specifically searching for the mass and fragmentation pattern of this compound.

-

Enzymatic Assays: Investigating the potential for O-methyltransferases from relevant organisms to methylate 4-hydroxy-2-methylbenzoic acid.

-

Screening of Microbial Strains: Examining a wider range of microorganisms, particularly those involved in the degradation of aromatic compounds, for the production of this compound.

This technical guide serves as a foundational resource for the scientific community, encouraging further exploration into the natural origins of this intriguing molecule. The confirmation of its natural occurrence would open new avenues for its biotechnological production and application.

References

The Synthetic Heart of Therapeutics: A Technical Guide to 4-Methoxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, holds a significant position not as a direct therapeutic agent, but as a pivotal intermediate in the synthesis of a variety of bioactive molecules. This technical guide delves into the core applications of this compound, with a primary focus on its role as a versatile precursor in drug development. While direct therapeutic applications of the title compound remain largely unexplored in publicly available literature, its structural motifs are integral to the architecture of established pharmaceuticals. This document will provide a comprehensive overview of its chemical properties, its utility in the synthesis of key pharmaceutical intermediates, and detailed synthetic methodologies.

Introduction

This compound (CAS No. 6245-57-4), also known as 2-methyl-p-anisic acid, is a white crystalline solid.[1] Its molecular structure, featuring a carboxylic acid, a methoxy group, and a methyl group on a benzene ring, provides a unique combination of reactivity and steric hindrance, making it a valuable building block in organic synthesis. The primary application of this compound within the pharmaceutical industry is as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Reports suggest its use in the development of anti-inflammatory and analgesic drugs, although specific examples directly linking to the parent compound are scarce.[2] A notable, albeit indirect, therapeutic application lies in its potential as a precursor for the synthesis of the antihypertensive drug, Prazosin.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 125-129 °C | [1] |

| Boiling Point | 315 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and chloroform. | [1] |

| CAS Number | 6245-57-4 | [1] |

Synthetic Applications in Drug Development

The true therapeutic potential of this compound is realized through its conversion into more complex, biologically active molecules. Its chemical handles allow for a variety of transformations, making it a versatile scaffold in medicinal chemistry.

Precursor to Antihypertensive Agents: The Prazosin Example

While direct synthesis pathways from this compound to Prazosin are not extensively detailed in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles. This involves the transformation of this compound into a key quinazoline intermediate.

The following diagram illustrates a proposed multi-step synthesis to convert this compound into a key precursor for Prazosin.

Caption: Proposed synthetic pathway from this compound to a quinazoline intermediate.

The following are generalized experimental protocols for the key transformations shown in the synthetic workflow. These are based on standard procedures for similar substrates and would require optimization for this specific synthetic route.

Step 1: Nitration of this compound

-

Objective: To introduce a nitro group onto the aromatic ring.

-

Procedure:

-

Cool a solution of this compound in concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 4-Methoxy-2-methyl-5-nitrobenzoic acid.

-

Step 2: Reduction of the Nitro Group

-

Objective: To convert the nitro group to an amino group.

-

Procedure:

-

Dissolve 4-Methoxy-2-methyl-5-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 5-Amino-4-methoxy-2-methylbenzoic acid.

-

Step 3: Quinazoline Ring Formation

-

Objective: To construct the quinazoline core.

-

Procedure:

-

A mixture of 5-Amino-4-methoxy-2-methylbenzoic acid and a suitable cyclizing agent (e.g., formamide or a derivative) is heated at an elevated temperature (e.g., 150-180 °C) for several hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the crude product is purified by recrystallization or column chromatography to afford the desired quinazoline intermediate.

-

Potential Therapeutic Relevance of Derivatives

While this compound itself lacks direct therapeutic data, the biological activities of its isomers and derivatives provide valuable insights into the potential of this chemical scaffold.

| Derivative/Isomer | Reported Biological Activity | Reference(s) |

| 2-Hydroxy-4-methoxybenzoic acid | Anti-hyperlipidemic, Hepatoprotective, Anti-inflammatory, Antioxidant | [3][4] |

| 4-Methoxybenzoic acid (p-Anisic acid) | Antioxidant, Anti-inflammatory, Antimicrobial | [5][6] |

| 4-(Pyrrolidinyl)methoxybenzoic acid derivatives | VLA-4 antagonists for potential asthma treatment | [7] |

| 4-Methoxybenzoyl-aryl-thiazole derivatives | Anticancer agents (tubulin polymerization inhibitors) | [7] |

This data suggests that the methoxybenzoic acid framework can be a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases.

Conclusion

This compound stands as a testament to the crucial role of chemical intermediates in the pharmaceutical industry. Although direct evidence for its therapeutic applications is currently unavailable, its utility as a synthetic precursor is well-established. The ability to transform this relatively simple molecule into complex and potent drugs, such as the antihypertensive agent Prazosin, underscores its importance in drug discovery and development. Future research may yet uncover direct biological activities of this compound or its novel derivatives, but its current value as a versatile building block for life-saving medicines is undeniable. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this key intermediate.

References

- 1. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. This compound | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]

- 5. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Chemical Versatility of 4-Methoxy-2-methylbenzoic Acid: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and pharmaceutical applications of 4-Methoxy-2-methylbenzoic acid, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction

This compound, also known as 2-methyl-p-anisic acid, is a substituted aromatic carboxylic acid with the molecular formula C₉H₁₀O₃.[1] Its structure, featuring a carboxylic acid group, a methoxy group, and a methyl group on the benzene ring, imparts a unique chemical reactivity profile that makes it a valuable intermediate in various fields, including pharmaceuticals, agrochemicals, and cosmetics.[2][3] This technical guide provides a detailed overview of its chemical properties, reactivity, and applications, with a focus on experimental protocols and quantitative data to support research and development endeavors.

Physicochemical and Spectroscopic Data

This compound is a white crystalline powder.[3] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [4] |

| Melting Point | 177-181 °C | [4] |

| CAS Number | 6245-57-4 | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, methyl group protons, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and methoxy groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is governed by its three functional groups: the carboxylic acid, the electron-donating methoxy group, and the weakly electron-donating methyl group. These groups influence the reactivity of the aromatic ring and the carboxylic acid moiety.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is the primary site for reactions such as esterification and amide bond formation.

Esterification of this compound can be achieved through various methods, most commonly the Fischer-Speier esterification. This acid-catalyzed reaction with an alcohol, typically in excess, produces the corresponding ester.

Experimental Protocol: Fischer Esterification to Synthesize Methyl 4-Methoxy-2-methylbenzoate

-

Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the mixture to reflux for several hours to drive the reaction to completion.

-

Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-methoxy-2-methylbenzoate.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Table 3: Representative Yields for Esterification of Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Yield (%) | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | 90 | [5] |

| 4-Hydroxybenzoic Acid | Ethanol | Sulfamic Acid | 90.38 | [6] |

Amide formation typically proceeds via the activation of the carboxylic acid, often by converting it to an acid chloride, which then reacts readily with a primary or secondary amine.

Experimental Protocol: Synthesis of 4-Methoxy-2-methylbenzamide

-

Step 1: Formation of 4-Methoxy-2-methylbenzoyl Chloride

-

In a round-bottom flask, suspend this compound in an anhydrous solvent like toluene.

-

Add thionyl chloride (SOCl₂) in excess, along with a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is often used directly in the next step.[7]

-

-

Step 2: Amide Formation

-

In a separate flask, dissolve the desired amine and a base (e.g., triethylamine or pyridine) in an anhydrous solvent.

-

Cool the amine solution in an ice bath.

-

Add the crude 4-Methoxy-2-methylbenzoyl chloride dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.[7]

-

Table 4: Representative Yields for Amide Synthesis from Benzoic Acid Derivatives

| Acid Chloride | Amine | Base | Yield (%) | Reference |

| 4-Nitrobenzoyl chloride | Ammonia | - | 80 | [8] |

| 4-Methoxybenzoyl chloride | Ammonia | - | 71 | [8] |

Electrophilic Aromatic Substitution

The methoxy and methyl groups on the aromatic ring are both ortho, para-directing and activating groups.[9] The methoxy group is a strong activating group, while the methyl group is a weak activating group. Their combined influence directs incoming electrophiles primarily to the positions ortho and para to the strongly activating methoxy group. However, the existing substituents also exert steric hindrance.

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Due to the directing effects of the existing substituents, the primary product of nitration of this compound is expected to be 4-Methoxy-2-methyl-3-nitrobenzoic acid.

Experimental Protocol: Nitration of 4-Methylbenzoic Acid (Representative)

-

Preparation of Nitrating Mixture: In a beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.[10]

-

Reaction Setup: Dissolve 4-methylbenzoic acid in concentrated sulfuric acid in a separate flask and cool the mixture to 0-5°C.[10]

-

Nitration: Slowly add the cooled nitrating mixture to the solution of the benzoic acid derivative with continuous stirring, maintaining the low temperature.[10]

-

Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir at room temperature for a short period before pouring it onto crushed ice.[10]

-

Isolation and Purification: Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and purify by recrystallization from a suitable solvent like ethanol/water.[10] A typical yield for the nitration of 4-methylbenzoic acid is around 70-85%.[10]

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. While the carboxylic acid group is deactivating, the methoxy and methyl groups are activating. The reaction of an activated aromatic compound like anisole (methoxybenzene) with an acyl chloride in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃ typically results in acylation at the para position due to less steric hindrance.[9][11]

Experimental Protocol: Friedel-Crafts Acylation of Anisole (Representative)

-

Catalyst Suspension: In a round-bottom flask, suspend the Lewis acid catalyst (e.g., FeCl₃) in an anhydrous solvent like dichloromethane (CH₂Cl₂).[11]

-

Acyl Chloride Addition: Add the acyl chloride (e.g., propionyl chloride) to the suspension.[11]

-

Substrate Addition: Slowly add a solution of anisole in CH₂Cl₂ to the reaction mixture.[11]

-

Quenching and Extraction: After stirring, quench the reaction with ice-cold water. Separate the organic layer and extract the aqueous layer with CH₂Cl₂.[11]

-

Washing and Isolation: Wash the combined organic layers with an aqueous base (e.g., 5% NaOH), dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent by evaporation.[11] The crude product can then be purified. A yield of 85.7% was reported for the acylation of anisole with acetic anhydride.[9]

Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12]

Experimental Protocol: Reduction of a Carboxylic Acid with LiAlH₄ (General)

-

Reaction Setup: In a dry, three-necked flask under an inert atmosphere, suspend LiAlH₄ in a dry ether solvent (e.g., THF).[13]

-

Substrate Addition: Slowly add a solution of the carboxylic acid in the same dry solvent to the LiAlH₄ suspension.

-

Reflux: After the addition is complete, heat the mixture to reflux for several hours.

-

Quenching: Cool the reaction mixture in an ice bath and cautiously add a saturated aqueous solution of sodium sulfate dropwise to decompose the excess LiAlH₄.[13]

-

Work-up: Add dilute sulfuric acid and separate the ether layer. Extract the aqueous layer with ether.

-

Isolation and Purification: Dry the combined organic layers, evaporate the solvent, and purify the resulting alcohol by distillation or chromatography.

Applications in Drug Development

This compound and its derivatives are important building blocks in the synthesis of various pharmaceuticals, particularly anti-inflammatory and antihypertensive drugs.[3]

Precursor to Indomethacin

4-Methoxybenzoic acid is a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The synthesis involves the conversion of 4-methoxybenzoic acid to 4-methoxyphenylhydrazine, a key intermediate for constructing the indole core of Indomethacin via the Fischer indole synthesis.[14]

Role in Prazosin Synthesis

While not a direct precursor, related methoxy-substituted benzoic acids are starting materials in the synthesis of Prazosin, an alpha-blocker used to treat high blood pressure. The synthesis often begins with compounds like 2-amino-4,5-dimethoxybenzoate.

Antimicrobial Activity

Derivatives of 4-methoxybenzoic acid, particularly amides, have been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 5: Representative MIC Values for 4-Methoxybenzoic Acid Analogs

| Compound ID | R-group | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. A. tumefaciens | MIC (µg/mL) vs. Alternaria sp. | MIC (µg/mL) vs. Rhizopus sp. | Reference |

| 1 | -H | >100 | >100 | >100 | >100 | [15] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Culture bacterial and fungal strains in appropriate broth media and dilute to a standardized concentration (e.g., 10⁵ CFU/mL).[15]

-

Serial Dilution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and perform serial dilutions in a 96-well microtiter plate.[15]

-

Inoculation and Incubation: Inoculate each well with the standardized microbial suspension and incubate at the optimal temperature for the microorganism.[15][16]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[15][16]

Conclusion

This compound is a versatile chemical intermediate with a rich and varied reactivity. Its functional groups allow for a range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. The directing effects of its substituents in electrophilic aromatic substitution are predictable and allow for regioselective synthesis. Its applications in the pharmaceutical industry, particularly as a precursor to important drugs, underscore its significance. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and utilize the full potential of this compound in their work.

References

- 1. This compound | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-メトキシ-2-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. condor.depaul.edu [condor.depaul.edu]

- 10. benchchem.com [benchchem.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 4-Methoxy-2-methylbenzoic Acid from 4-Methoxytoluene: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of 4-methoxy-2-methylbenzoic acid, a valuable building block in the pharmaceutical and agrochemical industries, starting from the readily available 4-methoxytoluene. The synthesis involves an initial Vilsmeier-Haack formylation to produce the intermediate 4-methoxy-2-methylbenzaldehyde, followed by oxidation to the desired carboxylic acid.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. This application note outlines a reliable and reproducible method for its preparation in a laboratory setting. The described two-step synthesis is a common and efficient route, utilizing well-established chemical transformations.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Vilsmeier-Haack Formylation: 4-Methoxytoluene is formylated at the ortho position to the methyl group using a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to yield 4-methoxy-2-methylbenzaldehyde.

-

Oxidation: The intermediate aldehyde is then oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄).

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-2-methylbenzaldehyde via Vilsmeier-Haack Reaction

Materials:

-

4-Methoxytoluene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (3.0 equiv.) in anhydrous dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (1.2 equiv.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

To this, add a solution of 4-methoxytoluene (1.0 equiv.) in anhydrous dichloromethane dropwise via the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-methoxy-2-methylbenzaldehyde.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 75-85%

Step 2: Synthesis of this compound via Oxidation

Materials:

-

4-Methoxy-2-methylbenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Erlenmeyer flask

-

Magnetic stirrer

-

Buchner funnel and flask

Procedure:

-

In an Erlenmeyer flask, dissolve 4-methoxy-2-methylbenzaldehyde (1.0 equiv.) in acetone.

-

In a separate beaker, prepare a solution of potassium permanganate (1.5 equiv.) in water.

-

Slowly add the potassium permanganate solution to the stirred solution of the aldehyde at room temperature. The reaction is exothermic, and the temperature should be monitored. A brown precipitate of manganese dioxide will form.

-

Stir the mixture vigorously for 1-2 hours at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

After the reaction is complete, decolorize the excess potassium permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears and only the brown precipitate of MnO₂ remains.

-

Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and remove the acetone using a rotary evaporator.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of this compound will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Expected Yield: >90%[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Vilsmeier-Haack Formylation | 4-Methoxytoluene | DMF, POCl₃ | DCM | 0 to RT | 4-6 | 4-Methoxy-2-methylbenzaldehyde | 75-85 |

| 2 | Oxidation | 4-Methoxy-2-methylbenzaldehyde | KMnO₄ | Acetone/Water | RT | 1-2 | This compound | >90 |

Table 2: Characterization Data for 4-Methoxy-2-methylbenzaldehyde

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 262-267 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.26 (s, 1H, CHO), 7.79 (d, J=8.0 Hz, 1H, Ar-H), 7.25 (d, J=8.0 Hz, 1H, Ar-H), 7.35 (t, J=8.0 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃), 2.66 (s, 3H, CH₃) |